1-(4-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one
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Overview
Description
1-(4-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a chlorobenzyl group, a hydroxy group, and an isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one typically involves multiple steps. One common method includes the condensation of 4-chlorobenzyl chloride with an appropriate indole derivative, followed by hydrolysis and further functionalization to introduce the hydroxy and isopropylphenyl groups. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzyl chloride: A simpler compound with similar structural features but lacking the hydroxy and isopropylphenyl groups.
4-(2-chlorobenzyl)imidazole[1,2-a]quinazolin-5(4H)-one: A compound with a different core structure but similar functional groups.
1-(4-chlorobenzyl)-4-(2-phenoxyethyl)piperazine dihydrochloride: A compound with a piperazine ring and similar substituents.
Uniqueness
1-(4-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is unique due to its combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C26H24ClNO3 |
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Molecular Weight |
433.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]indol-2-one |
InChI |
InChI=1S/C26H24ClNO3/c1-17(2)19-9-11-20(12-10-19)24(29)15-26(31)22-5-3-4-6-23(22)28(25(26)30)16-18-7-13-21(27)14-8-18/h3-14,17,31H,15-16H2,1-2H3 |
InChI Key |
NHVLJABGKLWMIZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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